6-Bromophthalazine

Beschreibung

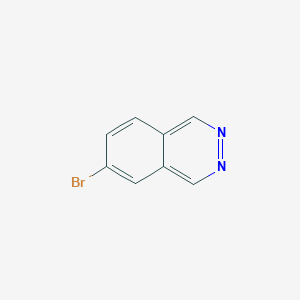

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXFBIQTIZNHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346215 | |

| Record name | 6-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-74-5 | |

| Record name | 6-Bromophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors for 6 Bromophthalazine

Synthesis of Related Brominated Phthalazine (B143731) Derivatives

The core phthalazine structure can be modified to produce various functionalized derivatives, such as diols and ones (ketones), which serve as important intermediates in medicinal chemistry.

This compound-1,4-diol Synthesis

This compound-1,4-diol (CAS No. 76240-49-8) exists in tautomeric equilibrium with its more stable dione (B5365651) form, 6-Bromophthalhydrazide (6-bromo-2,3-dihydrophthalazine-1,4-dione). sigmaaldrich.comsigmaaldrich.com The synthesis of this class of compounds is typically achieved through the cyclization of a substituted phthalic anhydride (B1165640) with hydrazine (B178648). longdom.orgsciforum.net

For the bromo-derivative, the synthesis would commence with 4-bromophthalic anhydride. This precursor is reacted with hydrazine hydrate, often in a solvent like acetic acid or ethanol, under reflux conditions. nih.gov The reaction proceeds via the nucleophilic attack of hydrazine on the carbonyl carbons of the anhydride, leading to the formation of the stable six-membered heterocyclic dione ring.

Table 2: Synthesis of this compound-1,4-dione/diol

| Precursor | Reagent | Key Condition | Product |

|---|

6-Bromophthalazin-1(2H)-one Synthesis

6-Bromophthalazin-1(2H)-one is a key synthetic intermediate used for creating more complex molecules. chemicalbook.comprepchem.com Its synthesis can be approached in a few ways. A common method involves the condensation of a 4-bromo-2-acylbenzoic acid (such as 4-bromo-2-formylbenzoic acid) with hydrazine hydrate. longdom.org The reaction cyclizes to form the pyridazinone ring fused to the bromo-substituted benzene (B151609) ring.

Alternatively, phthalazin-1(2H)-one can be synthesized first and then brominated. Direct bromination of the phthalazinone core can be achieved using various brominating agents. For example, reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid can be used to introduce a bromine atom onto the aromatic ring, yielding a mixture of isomers from which the 6-bromo derivative can be isolated. nih.gov

Table 3: Compound and PubChem CID Reference

| Compound Name | PubChem CID |

|---|---|

| This compound | 2769499 |

| Hydrazine | 9321 |

| 4-Bromophthalaldehyde | 1269989 |

| n-Butyllithium | 6104 |

| Acetonitrile (B52724) | 6342 |

| Chloroform | 6212 |

| Dichloromethane | 6344 |

| This compound-1,4-diol | 3085527 |

| 4-Bromophthalic anhydride | 67920 |

| 6-Bromophthalazin-1(2H)-one | 2769500 |

| N-Bromosuccinimide | 69778 |

| Phthalazin-1(2H)-one | 71110 |

| 4-bromophthalazin-1(2H)-one | 10292728 |

| 2-formylbenzoic acid | 8453 |

| 4-bromo-2-formylbenzoic acid | 10292727 |

| 6-Bromo-2-methyl-2H-phthalazin-1-one | 13917711 |

Considerations for Isomer Formation (e.g., 5-Bromophthalazine (B18671) vs. This compound)

The synthesis of this compound requires careful consideration of regioselectivity to avoid the formation of its isomer, 5-bromophthalazine. The isomeric outcome is often dictated by the substitution pattern of the precursor molecule.

Typically, phthalazines are synthesized by the condensation of a hydrazine with a 1,2-dicarbonyl compound, such as a phthalaldehyde or a derivative of phthalic acid or phthalic anhydride. For brominated phthalazines, the position of the bromine atom on the final product is determined by its position on the initial benzene ring.

To synthesize this compound, a precursor with bromine at the 4-position of the phthalic ring is required, such as 4-bromophthalic anhydride or 4-bromophthalic acid. However, reactions involving these precursors can sometimes yield a mixture of isomers. For instance, the reduction of 4-bromophthalic anhydride with sodium borohydride (B1222165) has been shown to produce a mixture of 5-bromophthalide (B15269) and 6-bromophthalide bu.edu.eg. The subsequent conversion of such a mixture to a phthalazine would result in an isomeric mixture of 5-bromophthalazine and this compound that can be difficult to separate.

Similarly, other reactions on 4-substituted precursors can lead to isomeric mixtures. The Hofmann degradation of 4-bromophthalimide, derived from 4-bromophthalic anhydride, yields an inseparable mixture of 4-bromo-2-aminobenzoic acid and 5-bromo-2-aminobenzoic acid mdpi.com. This highlights the challenges in maintaining regiochemical purity throughout the synthetic sequence.

Conversely, the synthesis of 5-bromophthalazine is achieved using a precursor with bromine at the 3-position, such as 3-bromobenzene-1,2-dicarbaldehyde sioc-journal.cn. Therefore, ensuring the synthesis of pure this compound necessitates starting with a regiochemically pure 4-substituted precursor and employing reaction conditions that prevent isomerization or the formation of mixed products. The choice of synthetic route and the purification of intermediates are critical steps in obtaining the desired 6-bromo isomer exclusively.

Purification and Characterization Techniques in this compound Synthesis

The isolation and verification of pure this compound rely on standard and advanced chemical techniques. Purification is essential to remove unreacted precursors, reagents, and any isomeric byproducts, while characterization confirms the identity and purity of the final compound.

Purification of this compound typically involves standard laboratory procedures. Following synthesis, the crude product can be subjected to washing with appropriate solvents to remove soluble impurities. Recrystallization from a suitable solvent system is a common and effective method for obtaining crystalline, pure material sioc-journal.cn. For more challenging separations, particularly the removal of closely related isomers or byproducts, column chromatography is employed. In this technique, the crude mixture is passed through a stationary phase (like silica (B1680970) gel or alumina) using a liquid mobile phase, separating compounds based on their differential adsorption rsc.org.

Spectroscopic Analysis (e.g., 1H NMR, MS)

Spectroscopic methods are indispensable for the structural elucidation of synthesized compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and their relative numbers. For this compound (C₈H₅BrN₂), the aromatic region of the ¹H NMR spectrum would be of primary interest. One would expect to see signals corresponding to the five protons on the bicyclic ring system. The chemical shifts (δ) and splitting patterns of these protons would be characteristic of their positions relative to the bromine atom and the nitrogen atoms of the phthalazine core libretexts.org. The integration of the signal areas would confirm the presence of five protons in total savemyexams.com.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry (EI-MS), a molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) provides the molecular weight bu.edu.eglibretexts.org. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₈H₅BrN₂. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic pair of peaks (M⁺˙ and [M+2]⁺˙) of nearly equal intensity for the molecular ion and any bromine-containing fragments libretexts.orgarizona.edu. The fragmentation pattern, which results from the breakup of the molecular ion, can provide further structural information libretexts.orgacs.org.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound libretexts.org. This method provides the empirical formula of a substance, and when combined with the molecular weight from mass spectrometry, it can confirm the molecular formula.

The analysis is performed using an elemental analyzer, which combusts the sample in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and measured by detectors, allowing for the calculation of the mass percentage of each element. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should align with the theoretical values calculated from its molecular formula, C₈H₅BrN₂.

Below is a table showing the calculated elemental composition for this compound.

| Element | Symbol | Atomic Weight | Count | Mass (amu) | Mass Percent |

| Carbon | C | 12.011 | 8 | 96.088 | 45.96% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.41% |

| Bromine | Br | 79.904 | 1 | 79.904 | 38.22% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.40% |

| Total | 209.046 | 100.00% |

Chemical Reactivity and Transformation of 6 Bromophthalazine

Reactivity of the Bromine Atom in 6-Bromophthalazine

The bromine atom on the 6-position of the phthalazine (B143731) ring is the primary site of reactivity. The carbon-bromine bond is polarized due to the higher electronegativity of bromine, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pubchemguide.co.uk Bromine's nature as a good leaving group, intermediate in reactivity between chlorine and iodine, facilitates a variety of substitution reactions. wikipedia.org

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces a leaving group. chemguide.co.uklibretexts.org In this compound, the bromine atom can be displaced by a range of nucleophiles. These reactions are crucial for introducing new functional groups onto the phthalazine scaffold. Studies on related phthalazine precursors show that they can react effectively with various carbon, nitrogen, oxygen, and sulfur-based nucleophiles to create a diverse library of derivatives. This suggests that this compound can undergo similar transformations, where the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the formation of a new bond and the expulsion of the bromide ion. pressbooks.pub

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organometallic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. scirp.orgcore.ac.uk

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. tcichemicals.comnih.gov this compound can be effectively coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form 6-aryl or 6-vinylphthalazines. researchgate.netresearchgate.net This method is widely used for constructing biaryl systems, which are common motifs in pharmaceuticals and advanced materials. researchgate.net

Hiyama Coupling: The Hiyama coupling utilizes an organosilicon compound as the coupling partner. chem-station.com This reaction requires an activator, typically a fluoride (B91410) source, to generate a hypervalent silicate (B1173343) species that participates in the transmetalation step. core.ac.ukarkat-usa.org this compound can be coupled with aryl- or vinylsilanes under palladium catalysis, offering an alternative to the Suzuki reaction with benefits such as the low toxicity and high stability of organosilane reagents. chem-station.comresearchgate.net

Other cross-coupling reactions, such as those involving Grignard reagents (organomagnesium compounds), are also applicable for the functionalization of bromo-substituted heterocyclic compounds. ambeed.com

| Coupling Reaction | Coupling Partner | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Palladium complex (e.g., Pd(PPh₃)₄) | Requires a base; tolerant of many functional groups; mild reaction conditions. tcichemicals.comnih.gov |

| Hiyama | Organosilicon Compound (e.g., R-Si(OR')₃) | Palladium complex (e.g., Pd(OAc)₂) | Requires a fluoride source (e.g., TBAF) as an activator; uses stable and less toxic silicon reagents. chem-station.comarkat-usa.org |

| Grignard | Organomagnesium Compound (e.g., R-MgBr) | Nickel or Palladium complex | Highly reactive reagents; sensitive to acidic protons and certain functional groups. ambeed.com |

Nucleophilic Displacement Reactions

Role as a Synthetic Intermediate

The reactivity of the C-Br bond makes this compound a valuable building block for constructing more complex molecules with tailored properties. patsnap.com

This compound is utilized as a key starting material or intermediate in the synthesis of complex organic structures for materials science and medicinal chemistry. A notable example is its use as a ligand in the creation of molecular catalysts. Researchers have synthesized ruthenium-based water oxidation catalysts of the type [Ru(bda)L₂], where this compound serves as the axial ligand (L). rsc.orgresearchgate.net One such complex demonstrated remarkable robustness, achieving a turnover number of over 100,000, highlighting its potential in artificial photosynthesis and renewable energy applications. researchgate.netresearchgate.net This demonstrates how the specific electronic and steric properties imparted by the this compound ligand are critical for the catalyst's advanced function.

The formation of carbon-nitrogen (C-N) bonds is one of the most important transformations in organic chemistry, particularly for the synthesis of pharmaceuticals and agrochemicals. tcichemicals.comrsc.org this compound is an ideal substrate for C-N bond-forming reactions, allowing for the introduction of various nitrogen-containing moieties.

The Buchwald-Hartwig amination is a premier method for this transformation. nih.gov This palladium-catalyzed cross-coupling reaction enables the coupling of aryl halides with a wide array of amines, including primary and secondary amines, anilines, and other N-heterocycles. purdue.edusigmaaldrich.com By applying this reaction to this compound, the bromine atom can be substituted with an amino group, which can be a simple -NH₂ or a more complex amine structure. researchgate.net This derivatization is a key strategy for modulating the biological activity and physical properties of the phthalazine core. tcichemicals.com

Precursor for Advanced Organic Molecules

Chemical Transformations and Reaction Mechanisms

The chemical transformations of this compound are dominated by the reactivity of its C-Br bond. The underlying mechanisms of these reactions are well-established in organometallic and physical organic chemistry.

Cross-Coupling Mechanisms (Suzuki, Hiyama, Buchwald-Hartwig): These reactions proceed via a catalytic cycle involving a palladium center. youtube.com

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. sigmaaldrich.com

Transmetalation: The organic group from the coupling partner (e.g., organoboron in Suzuki, organosilicon in Hiyama, or an amine in Buchwald-Hartwig) is transferred to the palladium(II) center, displacing the halide. core.ac.uknih.gov

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active palladium(0) catalyst, which re-enters the cycle. nih.govnih.gov

Nucleophilic Substitution Mechanism: For direct substitution by a nucleophile, the reaction on the aromatic ring likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity.

Beyond reactions at the bromine site, the phthalazine core itself can be synthesized through cyclization reactions, such as the condensation of a 4-substituted phthalaldehyde or a related 2-aroylbenzoic acid with hydrazine (B178648), which establishes the fundamental heterocyclic structure. chemicalbook.comlongdom.org

Oxidative Processes Involving this compound

This compound has been utilized as a key component in the architecture of molecular catalysts designed for water oxidation, a critical process in energy conversion technologies. It functions as an ancillary ligand in ruthenium-based complexes, specifically of the type Ru(bda)L₂, where H₂bda stands for 2,2'-bipyridine-6,6'-dicarboxylic acid and L represents this compound. researchgate.net These complexes have demonstrated notable efficacy as catalysts for the oxidation of water to produce oxygen gas.

The oxidative process is typically driven by a strong chemical oxidant, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (Ce(NH₄)₂(NO₃)₆). researchgate.net In the presence of this oxidant, the ruthenium complex containing the this compound ligand facilitates the challenging four-electron oxidation of water. Research has shown that modifying the ancillary ligands, such as by introducing this compound, can significantly influence the catalyst's performance. rsc.org

Studies have reported that the Ru(bda)(this compound)₂ catalyst exhibits high activity, achieving a turnover number (TON) of over 100,000 in three hours for water oxidation. rsc.org The turnover frequency (TOF), a measure of the catalyst's speed, has been recorded at high values, in some cases exceeding 1000 s⁻¹. researchgate.netrsc.org The efficiency of these catalytic systems underscores the role of the this compound ligand in stabilizing the ruthenium center and mediating the electron transfer steps required for the oxygen evolution reaction. rsc.orgumich.edu

The performance of these water oxidation catalysts (WOCs) is often evaluated in aqueous solutions, and factors such as the choice of co-solvent can have a dramatic effect on their efficiency. rsc.org For instance, replacing a coordinating co-solvent like acetonitrile (B52724) with a less coordinating one such as 2,2,2-trifluoroethanol (B45653) has been shown to improve the catalytic performance. rsc.org

| Catalyst Complex | Oxidant | Key Performance Metric | Reference |

|---|---|---|---|

| Ru(bda)(this compound)₂ | Ce(IV) | Turnover Number (TON) > 100,000 | rsc.org |

| Ru(bda)(this compound)₂ | Ce(IV) | Turnover Frequency (TOF) > 1000 s⁻¹ | researchgate.netrsc.org |

Investigations into Molecular Geometry and Reactivity

Molecular Geometry

The molecular geometry of this compound is dictated by its bicyclic aromatic structure. The core of the molecule is a phthalazine ring system, which consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. This heterocyclic framework is inherently planar. The planarity is a result of the sp² hybridization of the carbon and nitrogen atoms that constitute the rings.

Reactivity

The reactivity of this compound is characterized by several key features. Its primary role in the documented research is as a ligand in coordination chemistry. researchgate.net The two nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them effective donor sites for coordinating with metal centers, as seen in the formation of ruthenium complexes for water oxidation catalysis. researchgate.netrsc.org The unsymmetrical nature of this compound means that it has two distinct nitrogen atoms that can potentially bind to a metal, which could lead to the formation of different isomers of the resulting complex. rsc.org

Furthermore, the presence of the bromine atom provides a reactive site for synthetic transformations. Bromo-substituted aromatic compounds are valuable precursors in organic synthesis, often used in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. clockss.org This allows for the introduction of a wide variety of functional groups at the C6 position, making this compound a versatile building block for constructing more complex molecules. clockss.org For instance, the bromine can be substituted to create derivatives with tailored electronic and steric properties, which is a common strategy for fine-tuning the performance of catalysts or creating novel therapeutic agents. clockss.org

Applications of 6 Bromophthalazine in Catalysis

6-Bromophthalazine as a Ligand in Transition Metal Complexes

Ruthenium Polypyridyl Complexes Featuring this compound Ligands

Ruthenium polypyridyl complexes are a well-studied class of compounds, known for their applications in photochemistry and as catalysts. rsc.orgrsc.org The introduction of this compound as an axial ligand in ruthenium complexes, specifically those of the Ru(bda)L₂ type (where H₂bda is 2,2'-bipyridine-6,6'-dicarboxylic acid), has led to the development of highly efficient molecular catalysts for water oxidation. researchgate.netresearchgate.netresearchgate.net A notable example is the complex [Ru(bda)(this compound)₂], which has demonstrated exceptional performance in this challenging reaction. researchgate.netresearchgate.netdntb.gov.ua These complexes are part of a broader family of mononuclear ruthenium compounds that have been systematically designed and synthesized to optimize catalytic activity for water oxidation. researchgate.netpnas.org

Enhancing Catalytic Activity through Ligand Modification

The strategic modification of ligands is a cornerstone of modern catalyst design. By altering the electronic and steric properties of ligands, researchers can fine-tune the performance of a catalytic system. nih.govnsf.gov The presence of the bromo substituent on the phthalazine (B143731) ring in this compound is a key factor in its ability to enhance catalysis.

The introduction of halogen atoms, such as bromine, into the ligand structure can impart significant hydrophobic effects. researchgate.net While seemingly counterintuitive, this hydrophobicity in the vicinity of the catalytic center is believed to play a crucial role in enhancing the activity of water oxidation catalysts. researchgate.net It is hypothesized that a balance between hydrophobic and hydrophilic characteristics is necessary for optimal performance. researchgate.net The hydrophobic nature of the halogen-substituted ligands is thought to positively impact both the rate and stability of the catalyst during water oxidation. researchgate.net

Hydrophobic Effects of Halogen Substituents

Catalytic Water Oxidation with this compound-Containing Complexes

The oxidation of water is a critical half-reaction in artificial photosynthesis and the production of hydrogen fuel. It is a kinetically demanding process that requires efficient and robust catalysts. pnas.org Ruthenium complexes containing the this compound ligand have proven to be exceptionally active in catalyzing this reaction, often driven by a chemical oxidant such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CeIV). researchgate.netresearchgate.netresearchgate.net

High Turnover Frequencies (TOF) and Turnover Numbers (TON)

The efficiency of a catalyst is often measured by its turnover frequency (TOF), which is the number of substrate molecules converted per unit of time, and its turnover number (TON), which represents the total number of conversions before the catalyst becomes inactive. Ruthenium complexes featuring this compound have achieved remarkable results in this regard.

Table 1: Catalytic Performance of Ruthenium Complexes in Water Oxidation

| Complex | Oxidant | TOF (s⁻¹) | TON | Reference |

|---|---|---|---|---|

| [Ru(bda)(this compound)₂] | Ce(IV) | - | > 100,000 | researchgate.netresearchgate.net |

| [Ru(bda)(6-fluoroisoquinoline)₂] | Ce(IV) | > 1000 | - | researchgate.netresearchgate.net |

| [Ru(bda)(phthalazine)₂] | Ce(IV) | 286 | > 55,400 | pnas.org |

TOF: Turnover Frequency, TON: Turnover Number

Mechanistic Studies of O-O Bond Formation (e.g., I2M vs. WNA Pathways)

The formation of the oxygen-oxygen (O-O) bond is the critical and most complex step in water oxidation. Understanding the mechanism by which a catalyst facilitates this bond is crucial for designing more efficient systems. Two primary pathways are widely discussed for molecular water oxidation catalysts (WOCs): the interaction of two metal-oxo units (I2M) and the water nucleophilic attack (WNA). rsc.orgresearchgate.net

In the context of ruthenium complexes featuring this compound, such as the well-studied [Ru(bda)(this compound)₂] (where H₂bda is 2,2′-bipyridine-6,6′-dicarboxylic acid), mechanistic investigations have been paramount. rsc.orguobabylon.edu.iq For many Ru-bda type catalysts, the proposed mechanism involves the bimolecular coupling of two high-valent Ru=O species, which aligns with the I2M pathway. britannica.com This pathway is characterized by a second-order dependence on the catalyst concentration in kinetic studies. chemguide.co.uk

The choice between the I2M and WNA pathway can be influenced by several factors, including the steric and electronic properties of the ligands surrounding the metal center. wikipedia.orgrsc.org The WNA mechanism involves a single metal-oxo unit being attacked by a water molecule, a process with a first-order dependence on the catalyst concentration. researchgate.netessentialchemicalindustry.org While the [Ru(bda)(this compound)₂] complex and its analogues are often associated with the I2M pathway, the subtle interplay of ligand structure and reaction conditions can potentially favor one mechanism over the other. rsc.orgwikipedia.org For instance, studies on different catalytic systems, like hematite (B75146) photoanodes, have shown that environmental factors such as pH can induce a switch between the I2M and WNA mechanisms. These fundamental studies are essential for interpreting the high activity and stability of this compound-containing catalysts.

Electrochemical and Photoelectrochemical Processes in Water Oxidation

The catalytic activity of this compound-containing complexes is not limited to chemically driven oxidation. These catalysts have been extensively studied in electrochemical and photoelectrochemical (PEC) systems, which are vital for developing technologies that convert solar energy into chemical fuels. uobabylon.edu.iqbritannica.com In an electrochemical setup, an external potential is applied to drive the water oxidation reaction. Mononuclear ruthenium complexes with ligands like this compound are promising for these applications due to their performance at relatively low overpotentials. britannica.com

Photoelectrochemical cells (PECs) take this a step further by using light-absorbing materials (photosensitizers or semiconductor electrodes) to generate the necessary potential for catalysis. The goal is to link the light-harvesting component to a robust and efficient WOC. The [Ru(bda)(this compound)₂] catalyst, known for its high turnover number, is a prime candidate for integration into such systems. uobabylon.edu.iqchemguide.co.uk The stability of the catalyst under oxidative conditions is particularly crucial in PEC devices, and the robustness of this specific complex makes it highly attractive for long-term operation. researchgate.net Investigations into chromophore-catalyst assemblies, where a light-absorbing molecule is directly linked to a catalytic unit, represent a key area of research for creating efficient light-driven water splitting devices.

Computational Studies (e.g., DFT Calculations) on Catalytic Performance

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the performance of catalysts at a molecular level. DFT calculations provide deep insights into reaction mechanisms, electronic structures, and the activation energies associated with catalytic cycles.

In the study of ruthenium complexes with this compound, DFT calculations have been instrumental. rsc.orgbritannica.com These studies have helped to elucidate the electronic properties of the catalyst and to rationalize its high stability and activity. For example, DFT has been used to investigate the free energies of various intermediates in the catalytic cycle and to support the proposed I2M mechanism for O-O bond formation. chemguide.co.uk Calculations can also predict how modifications to the ligand structure, such as the introduction of the bromo- and phthalazine moieties, influence the catalyst's performance. Furthermore, DFT studies have been employed to understand detrimental interactions, such as the competitive binding of solvent molecules to the catalytic site, which can inhibit performance. chemguide.co.uk By correlating theoretical predictions with experimental observations, researchers can establish structure-activity relationships that guide the rational design of new and improved catalysts. uobabylon.edu.iq

Table 1: Research Findings on a this compound-based Water Oxidation Catalyst

| Catalyst | Oxidant | Key Finding | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |

|---|---|---|---|---|---|

| [Ru(bda)(this compound)₂] | Ce(IV) | Exhibits exceptional robustness and high turnover number. | > 100,000 | Not specified as highest | rsc.orguobabylon.edu.iqchemguide.co.uk |

| [Ru(bda)(6-fluoroisoquinoline)₂] | Ce(IV) | Achieves an extremely high catalytic activity with a record initial rate. | Not specified as highest | > 1,000 | rsc.orguobabylon.edu.iq |

Other Catalytic Applications

The scientific literature on the catalytic applications of this compound is predominantly focused on its role as an ancillary ligand in ruthenium-based molecular catalysts for water oxidation. wikipedia.orgresearchgate.net Its structure contributes to the creation of highly robust and efficient systems for this specific, challenging four-electron oxidation process. uobabylon.edu.iq While catalysis is a broad field encompassing many types of chemical transformations, from hydrogenation to carbon-carbon bond formation, the use of this compound in other catalytic contexts is not widely reported. Current research highlights its specialized function in the intricate mechanism of water splitting, with its utility in other catalytic reactions remaining an area for future exploration.

Research in Material Science and Engineering

Potential Applications of 6-Bromophthalazine Derivatives

The inherent properties of the phthalazine (B143731) ring system, combined with the reactivity of the carbon-bromine bond, make this compound a valuable precursor for a range of functional molecules. While specific research on this compound is emerging, the potential applications are often inferred from studies on analogous phthalazine and bromo-substituted heterocyclic derivatives.

One of the promising areas is in the development of Organic Light-Emitting Diodes (OLEDs) . The phthalazine moiety can be incorporated into larger conjugated systems that may exhibit desirable photoluminescent properties. The bromine atom on this compound serves as a convenient handle for introducing various aryl groups through cross-coupling reactions, such as the Suzuki or Sonogashira-Hagihara couplings. This allows for the synthesis of molecules with tunable emission colors and improved charge transport characteristics, which are critical for efficient OLED performance. For instance, related nitrogen-containing heterocycles are often used as building blocks for host materials or emitters in OLED devices.

Another significant potential application lies in the field of corrosion inhibition . Heterocyclic compounds containing nitrogen and, in some cases, sulfur or oxygen atoms are well-known for their ability to adsorb onto metal surfaces and protect them from corrosion. The lone pair of electrons on the nitrogen atoms in the phthalazine ring can coordinate with vacant d-orbitals of metal atoms, forming a protective film. The presence of a bromo substituent could potentially enhance the inhibition efficiency through electronic effects that modify the adsorption behavior of the molecule on the metal surface. Studies on similar heterocyclic compounds have shown that the introduction of halide substituents can positively influence their performance as corrosion inhibitors.

Furthermore, this compound derivatives are being explored as ligands for functional metal complexes . The nitrogen atoms of the phthalazine ring can chelate to metal centers, forming stable coordination compounds. The bromo-substituent allows for post-synthetic modification of the ligand, enabling the tuning of the electronic and steric properties of the resulting metal complex. These complexes could find applications in catalysis, for example, in water oxidation reactions, or as components in metal-organic frameworks (MOFs).

Integration into Advanced Materials

The integration of this compound into advanced materials is primarily achieved through chemical synthesis, where the this compound unit is incorporated as a monomer or a structural building block.

Another avenue for integration is in the construction of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. To be used as a linker in a MOF, this compound would typically need to be functionalized with coordinating groups, such as carboxylic acids or additional nitrogen heterocycles. For example, the bromine atom could be replaced with a carboxylate group via a suitable reaction sequence. The resulting phthalazine-dicarboxylic acid could then be reacted with a metal salt under solvothermal conditions to form a porous MOF. The phthalazine unit within the MOF structure could impart specific properties, such as selective gas adsorption or catalytic activity. The bromine atom also offers a site for post-synthetic modification of the MOF, where the properties of the material can be fine-tuned after its initial synthesis.

The synthesis of such advanced materials often involves multi-step procedures and requires careful control of reaction conditions to achieve the desired structures and properties. The versatility of this compound as a building block continues to drive research into its incorporation into new and innovative materials.

Pharmaceutical and Biomedical Research Applications

6-Bromophthalazine as a Scaffold in Drug Discovery

A scaffold in drug discovery refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. The phthalazine (B143731) structure is considered a versatile scaffold for developing new drugs. fishersci.ca The presence of a bromine atom in this compound provides a reactive site, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki coupling, which allows for the efficient synthesis of a wide array of derivatives.

The synthesis of bioactive derivatives from a this compound scaffold is a key strategy in medicinal chemistry. The bromine atom serves as a versatile handle for introducing molecular diversity. For instance, researchers have synthesized various phthalazine and phthalazinone derivatives through multi-step reactions, often starting from precursors like phthalic anhydride (B1165640) or substituted phthalhydrazides. wikipedia.orguni.luontosight.ai

One common approach involves the cyclocondensation of hydrazines with appropriate precursors to form the phthalazinone ring. orientjchem.org Subsequent chemical modifications can then be performed. For example, a series of 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid hydrazones were synthesized from phthalic anhydride in a six-step process. wikipedia.org Another study reported the synthesis of triazolophthalazine derivatives from 4-alkoxy cinnamic acid, demonstrating the modular nature of building upon the core phthalazine structure. fishersci.com These synthetic strategies allow for the systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing the therapeutic potential of the lead compounds.

Derivatives built upon the phthalazine scaffold have been shown to modulate the activity of various biological targets. The specific substitutions on the phthalazine ring are critical for determining the compound's potency and selectivity.

For example, two monomeric ruthenium polypyridyl complexes, one containing a this compound ligand, have been prepared and studied as molecular catalysts for water oxidation. uni.lu This demonstrates that the electronic properties conferred by the this compound moiety can influence the catalytic activity of metal complexes. Furthermore, other research has indicated that phthalazine derivatives can modulate the activity of chemokine receptors, which are involved in inflammatory responses. mims.com The ability to systematically modify the scaffold allows for the fine-tuning of these biological interactions to achieve a desired therapeutic effect.

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, saving time and resources by predicting how potential drug molecules will interact with biological targets. fishersci.cajmchemsci.com CADD methods are broadly classified into structure-based drug design (SBDD), used when the 3D structure of the target is known, and ligand-based drug design (LBDD), which relies on the knowledge of other molecules that bind to the target. flybase.org

For scaffolds like this compound, CADD can be employed to design and optimize new derivatives. Molecular docking, a key CADD technique, can predict the binding orientation and affinity of a designed molecule within the active site of a target protein. ontosight.ai For instance, molecular modeling studies have been conducted on pyridazinone and phthalazinone derivatives to understand their interactions with protein kinases, which are important targets in cancer therapy. uni-freiburg.de These computational approaches help in prioritizing which derivatives to synthesize and test, thereby streamlining the drug development process. nih.gov

Modulation of Biological Activity

Aminophthalazine Compounds as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. Inhibitors of these enzymes have therapeutic applications in a range of diseases. Aminophthalazine derivatives have been identified as effective PDE inhibitors. fishersci.cawikipedia.org

In one study, various 4-(3-chloro-4-methoxybenzyl)aminophthalazines with substitutions at the 1- and 6-positions were synthesized and evaluated for their inhibitory activity against PDE5. fishersci.comfishersci.ca The compound [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride was found to be a potent and highly selective PDE5 inhibitor with an IC₅₀ value of 0.56 nM. fishersci.comfishersci.ca This high selectivity (over 1700-fold against other PDE isozymes) is a critical attribute for a successful drug, as it minimizes off-target effects. fishersci.ca Research has also explored aminophthalazines as inhibitors of other PDE subtypes, such as PDE10, for potential use in treating neurodegenerative and psychiatric disorders. wikipedia.orgnih.gov

Research into Spinal Muscular Atrophy Modulators

Spinal Muscular Atrophy (SMA) is a genetic neuromuscular disorder caused by reduced levels of the Survival of Motor Neuron (SMN) protein. fishersci.canih.gov The disease is characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness. fishersci.caontosight.ai The primary cause of SMA is a mutation or deletion in the SMN1 gene. cenmed.com A nearly identical gene, SMN2, can produce a small amount of functional SMN protein, and therapies often focus on modulating SMN2 to increase this production. ontosight.aicenmed.com

Current therapeutic strategies for SMA include antisense oligonucleotides and small molecules that modify SMN2 splicing to produce more full-length, functional SMN protein. ontosight.ai Despite the active research in developing small molecule modulators for SMA, a review of the available scientific literature did not yield specific studies focusing on this compound or its direct derivatives as potential therapeutic agents for this condition.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 6-Bromophthalazine?

- Synthesis : this compound is synthesized via well-studied methods, often involving axial ligand preparation in coordination complexes. For example, it can be precipitated directly from reaction mixtures due to low solubility in methanol or purified via silica column chromatography for higher purity .

- Characterization : Key techniques include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, elemental analysis for composition verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- Safety : Handle with PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; follow emergency protocols for chemical exposure (e.g., rinsing eyes for 15+ minutes with water) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Keep containers sealed in dry, ventilated areas away from incompatible substances (e.g., strong oxidizers) .

- Exposure Mitigation : Use spill kits with absorbent materials (e.g., vermiculite) for accidental releases. Decontaminate surfaces with ethanol/water mixtures .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as improper disposal risks environmental contamination .

Q. How can researchers validate the purity of this compound post-synthesis?

- Analytical Methods :

- Chromatography : Use HPLC or GC-MS to detect impurities.

- Spectroscopy : Compare NMR peaks with literature data to identify unexpected signals.

- Melting Point Analysis : Deviations from the reported range (e.g., 162–166°C for related brominated compounds) indicate impurities .

Advanced Research Questions

Q. What strategies optimize reaction conditions for this compound-based catalytic systems?

- Experimental Design :

- Variable Screening : Test solvents (e.g., DMF vs. THF), temperatures (25–80°C), and catalysts (e.g., Pd/C vs. CuI) using design of experiments (DoE) to identify optimal parameters .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to determine rate laws and activation energies .

Q. How should researchers address contradictory data in catalytic performance studies involving this compound?

- Root-Cause Analysis :

Replication : Repeat experiments under identical conditions to confirm reproducibility.

Method Validation : Cross-check characterization tools (e.g., HRMS vs. elemental analysis) to rule out instrumentation errors .

Literature Comparison : Contrast results with prior studies (e.g., catalytic turnover numbers in similar pH ranges) to identify outliers .

Q. What frameworks guide the formulation of rigorous research questions for this compound applications?

- FINER Criteria : Ensure questions are F easible (e.g., lab resources available), I nteresting (addresses catalytic inefficiencies), N ovel (explores understudied reactions), E thical (minimizes hazardous waste), and R elevant (advances green chemistry) .

- PICO Framework : Define P opulation (e.g., coordination complexes), I ntervention (this compound ligand substitution), C omparison (e.g., vs. chloro-analogs), and O utcome (e.g., oxidative stability) .

Q. How can computational modeling complement experimental studies on this compound?

- Molecular Dynamics (MD) : Simulate ligand-metal binding energies to predict stability of coordination complexes .

- DFT Calculations : Compare experimental and theoretical NMR chemical shifts to validate structural models .

- Database Mining : Use SciFinder or Reaxys to retrieve synthetic pathways and property data for analogous compounds .

Methodological Guidelines

- Data Reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to separate main findings (in-text) from extensive characterization data (supplementary files) .

- Ethical Compliance : Document safety protocols and waste management practices in methods sections to meet institutional review standards .

- Literature Synthesis : Use citation managers (e.g., Zotero) to organize references and avoid plagiarism; prioritize peer-reviewed sources over patents or preprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.